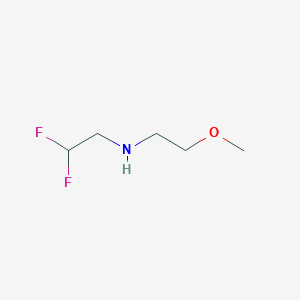

(2,2-Difluoroethyl)(2-methoxyethyl)amine

Description

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry has become a cornerstone of modern chemical research, with approximately 20% of all pharmaceuticals and about 50% of agrochemicals containing at least one fluorine atom. chemrxiv.org The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netchemrxiv.org The presence of the C-F bond, the strongest single bond to carbon, often enhances thermal and metabolic stability. researchgate.net

Role of the Difluoroethyl Moiety in Molecular Design

The difluoromethyl (CF2H) and by extension, the difluoroethyl (-CH2CF2H) group, are of significant interest in medicinal chemistry. The CF2H group can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups. nih.gov This bioisosteric replacement can lead to improved metabolic stability and enhanced binding interactions with target proteins. chemrxiv.org The difluoromethylene group (CF2) can also serve as a mimic for an ether oxygen atom, further highlighting the potential of fluorinated motifs in drug design. researchgate.net The incorporation of a 2,2-difluoroethyl group, as seen in this compound, is a strategy to introduce these beneficial properties. nih.gov

Significance of the Methoxyethyl Amine Scaffold in Synthetic Strategies

The methoxyethyl amine portion of the molecule provides a flexible and polar scaffold. The ether oxygen can participate in hydrogen bonding and can influence the solubility and conformational properties of a larger molecule. The secondary amine provides a reactive site for further functionalization.

Amines, in general, are fundamental building blocks in organic synthesis due to their nucleophilicity. rsc.org They are key components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.comacs.orgnih.gov Specifically, 2-methoxyethylamine (B85606) is used as a reactant in various chemical transformations, including substitution reactions and the synthesis of amides. The related compound, bis(2-methoxyethyl)amine, is a precursor to the Deoxo-Fluor reagent, a widely used deoxofluorinating agent, underscoring the utility of the methoxyethyl amine scaffold in organofluorine chemistry.

Overview of Research Trajectories for Amine-Based Building Blocks

Current research in synthetic chemistry is heavily focused on the development of novel amine-based building blocks and more efficient methods for their synthesis. This includes the creation of amines with unique substitution patterns that can be used to explore new chemical space in drug discovery. Strategies for the direct and selective synthesis of complex amines are continuously being developed. While there is no specific research trajectory documented for (2,2-Difluoroethyl)(2-methoxyethyl)amine, its structure aligns with the broader trend of creating functionalized amine building blocks that combine multiple desirable features, in this case, a fluorinated moiety and an ether linkage.

Due to the absence of specific research data for (2,2-Difluoroethyl)(2-methoxyethyl)amine, data tables containing detailed research findings cannot be provided. The information presented is based on the well-established principles of organofluorine and amine chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluoro-N-(2-methoxyethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c1-9-3-2-8-4-5(6)7/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOBQEUBVUEHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2,2 Difluoroethyl 2 Methoxyethyl Amine As a Versatile Chemical Building Block

Role in Organic Synthesis as a Reagent

The potential of (2,2-Difluoroethyl)(2-methoxyethyl)amine as a reagent in organic synthesis is an area that awaits exploration. The presence of a secondary amine functional group suggests it could participate in a variety of chemical transformations.

Synthesis of Amides from Carboxylic Acids

In theory, (2,2-Difluoroethyl)(2-methoxyethyl)amine could react with carboxylic acids or their derivatives to form the corresponding N-(2,2-difluoroethyl)-N-(2-methoxyethyl)amides. This type of reaction is fundamental in organic chemistry. However, no published studies specifically report the use of this amine for this purpose, and therefore, reaction conditions, yields, and substrate scope remain unknown.

Construction of Complex Polyfunctional Molecules

The combination of the difluoroethyl and methoxyethyl groups within one molecule presents an interesting scaffold for the synthesis of more complex structures. The fluorine atoms can impart unique electronic properties and metabolic stability, while the methoxyethyl group can influence solubility and offer a site for further chemical modification. Nevertheless, there is no available research that demonstrates the use of (2,2-Difluoroethyl)(2-methoxyethyl)amine in the construction of such intricate molecules.

Contribution to Material Science Research

The incorporation of fluorinated and ether moieties into polymers and other materials can lead to desirable properties such as thermal stability, chemical resistance, and specific surface characteristics. While the monomeric (2,2-Difluoroethyl)(2-methoxyethyl)amine holds promise in this field, its actual contributions are yet to be documented.

Development of Novel Polymeric Materials

The amine functionality of (2,2-Difluoroethyl)(2-methoxyethyl)amine could theoretically allow it to be incorporated into polymer chains, for example, through reactions with diacids or diepoxides to form polyamides or polyepoxies, respectively. Such polymers would possess both fluoroalkyl and ether side chains, potentially leading to materials with unique properties. However, no studies have been published describing the synthesis or characterization of polymers derived from this specific amine.

Exploration in Electronic Chemicals and Semiconductor Manufacturing

The high purity often required for electronic-grade chemicals, coupled with the presence of fluorine, suggests a potential, albeit unexplored, role for (2,2-Difluoroethyl)(2-methoxyethyl)amine in the electronics industry. americanelements.com Fluorinated compounds can be used in various stages of semiconductor manufacturing. However, there is no specific information linking this particular compound to any application in this sector.

Potential in Amine-Functionalized Nanomaterials Research

The surface functionalization of nanomaterials is a critical area of research for tailoring their properties for specific applications in fields like nanomedicine and materials science. nih.govbohrium.com The introduction of functional groups onto the surface of nanoparticles can enhance their stability, biocompatibility, and interaction with biological systems. nih.govmdpi.com Amines, in particular, are a common choice for surface modification due to their ability to interact with various nanoparticle surfaces and to be further derivatized.

While direct studies employing (2,2-Difluoroethyl)(2-methoxyethyl)amine for nanomaterial functionalization are not extensively documented, its structural features suggest significant potential in this field. The primary amine group provides a reactive handle for attachment to nanoparticles, a common strategy for creating amine-functionalized surfaces. mdpi.com The presence of the difluoroethyl group could confer unique properties to the functionalized nanomaterial. Fluorinated moieties are known for their high stability and hydrophobicity, which could influence the aggregation behavior and the interactions of the nanomaterial with its environment. Furthermore, the methoxyethyl group can enhance the solubility and biocompatibility of the resulting nanomaterial. nih.gov The combination of these functionalities in one molecule makes (2,2-Difluoroethyl)(2-methoxyethyl)amine a promising candidate for creating multifunctional nanoparticle surfaces with tailored properties.

The general approach for amine functionalization of nanoparticles often involves the reaction of the amine with a suitable functional group on the nanoparticle surface, such as a carboxylic acid, to form a stable amide bond. This process allows for the creation of a diverse library of functionalized nanomaterials by varying the amine used. rsc.org

Table 1: Potential Contributions of (2,2-Difluoroethyl)(2-methoxyethyl)amine in Nanomaterial Functionalization

| Structural Feature | Potential Contribution to Nanomaterial Properties |

| Primary Amine Group | Reactive site for covalent attachment to nanoparticle surfaces. |

| 2,2-Difluoroethyl Group | May enhance thermal and chemical stability, and introduce hydrophobicity. |

| 2-Methoxyethyl Group | Can improve solubility and biocompatibility. |

Precursor in the Synthesis of Diverse Chemical Scaffolds

The development of new synthetic methodologies to access diverse and complex molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. mdpi.com The concept of scaffold diversity synthesis aims to generate collections of molecules with varied three-dimensional structures, increasing the probability of identifying novel bioactive compounds. mdpi.com (2,2-Difluoroethyl)(2-methoxyethyl)amine, with its distinct functional groups, serves as a valuable starting material for the construction of a range of chemical scaffolds.

The reactivity of the primary amine allows for its incorporation into various molecular frameworks through well-established chemical transformations. The presence of the difluoroethyl and methoxyethyl moieties within the same molecule introduces unique structural and electronic properties that can be exploited in the design of novel compounds. These fluorinated and ether-containing fragments can influence the physicochemical properties of the final molecules, such as their lipophilicity, metabolic stability, and binding interactions with biological targets. The strategic use of such building blocks enables the exploration of new chemical space and the generation of libraries of compounds with potential therapeutic applications. rsc.orgnih.gov

Preparation of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in medicinal and agricultural chemistry due to the often-beneficial effects of fluorine incorporation on biological activity. bohrium.comlumiprobe.com The synthesis of these molecules frequently relies on the use of fluorinated building blocks that can be cyclized to form the desired heterocyclic ring system. enamine.netuni.lu

(2,2-Difluoroethyl)(2-methoxyethyl)amine is a prime candidate for such synthetic strategies. The primary amine can act as a nucleophile in cyclization reactions, while the difluoroethyl group provides the desired fluorination. For instance, it can be envisioned to react with a variety of dielectrophiles to construct a range of nitrogen-containing heterocycles. The specific reaction conditions and the choice of the reaction partner would determine the nature of the resulting heterocyclic scaffold. The incorporation of the difluoroethyl group is particularly significant as this moiety can act as a bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. nih.gov

Table 2: Exemplary Heterocyclic Scaffolds Potentially Accessible from (2,2-Difluoroethyl)(2-methoxyethyl)amine

| Reactant Type | Potential Heterocyclic Product |

| α,β-Unsaturated Ketone | Fluorinated Piperidinone |

| Dicarbonyl Compound | Fluorinated Pyrrole |

| β-Ketoester | Fluorinated Pyrimidinone |

Linker Chemistry in Functional Molecule Design

(2,2-Difluoroethyl)(2-methoxyethyl)amine possesses the characteristics of a valuable bifunctional building block for linker design. The primary amine can be readily functionalized to attach to one part of a target conjugate. The methoxyethyl portion of the molecule can be considered a modifiable segment of a linker, and the difluoroethyl group can impart specific properties to the linker itself. While the amine provides a point of attachment, the remainder of the molecule can be further elaborated to introduce a second reactive group, thereby creating a heterobifunctional linker. The presence of fluorine in the linker can influence its conformation and metabolic stability, which are important considerations in the design of effective molecular conjugates. nih.gov The ability to synthesize a variety of linkers from readily available starting materials like (2,2-Difluoroethyl)(2-methoxyethyl)amine is essential for optimizing the performance of complex functional molecules. enamine.net

Advanced Analytical Methodologies for Structural Elucidation of 2,2 Difluoroethyl 2 Methoxyethyl Amine

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for determining the molecular architecture of a compound. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide unambiguous evidence for the structure of (2,2-Difluoroethyl)(2-methoxyethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (2,2-Difluoroethyl)(2-methoxyethyl)amine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to map out the carbon-hydrogen framework and confirm the presence and location of the fluorine atoms.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by neighboring electronegative atoms (O, N, F), and the signal multiplicity reveals the number of adjacent protons.

Expected ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (CH₃O-) | 3.2 - 3.4 | Singlet (s) | 3H | Protons of the methoxy (B1213986) group, singlet as there are no adjacent protons. |

| H-b (-OCH₂-) | 3.4 - 3.6 | Triplet (t) | 2H | Methylene (B1212753) protons adjacent to the oxygen, coupled to the H-c methylene group. |

| H-c (-NCH₂-) | 2.7 - 2.9 | Triplet (t) | 2H | Methylene protons adjacent to the nitrogen, coupled to the H-b methylene group. |

| H-d (-NCH₂CF₂-) | 2.9 - 3.1 | Triplet of triplets (tt) | 2H | Methylene protons adjacent to both the nitrogen and the difluoromethyl group, showing coupling to both H-e and the two fluorine atoms. |

| H-e (-CHF₂-) | 5.8 - 6.2 | Triplet of triplets (tt) | 1H | The methine proton on the difluorinated carbon, exhibiting large coupling to the two geminal fluorine atoms and smaller coupling to the adjacent H-d methylene protons. |

Fluorine (¹⁹F) NMR Analysis: ¹⁹F NMR is crucial for confirming the difluoroethyl moiety. Since the two fluorine atoms are chemically equivalent, a single primary resonance is expected. This signal would be coupled to the adjacent protons (H-d and H-e), providing key connectivity information.

Expected ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For (2,2-Difluoroethyl)(2-methoxyethyl)amine (C₅H₁₁F₂NO), the expected monoisotopic mass is approximately 139.08 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a characteristic pattern of fragment ions. The most common fragmentation pathway for amines is the α-cleavage, where the bond adjacent to the nitrogen atom breaks to form a stabilized iminium cation.

Predicted ESI-MS Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 140.08815 | 126.6 |

| [M+Na]⁺ | 162.07009 | 133.1 |

Data predicted and available from PubChem.

Plausible Fragmentation Pathways

α-Cleavage (Path A): Loss of the difluoroethyl radical to form an iminium ion at m/z 74.

α-Cleavage (Path B): Loss of the methoxyethyl radical to form an iminium ion at m/z 66.

Loss of Methoxy Group: Fragmentation within the methoxyethyl chain could lead to the loss of a methoxy radical (•OCH₃), followed by further rearrangements.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of (2,2-Difluoroethyl)(2-methoxyethyl)amine would be expected to show characteristic absorption bands for the C-F, C-O, C-N, and N-H bonds. As a secondary amine, it should exhibit a single, sharp N-H stretching peak.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-O (Ether) | Stretch | 1080 - 1150 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby establishing its purity.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile amines. For (2,2-Difluoroethyl)(2-methoxyethyl)amine, a GC method would likely utilize a capillary column with a polar stationary phase to achieve good peak shape and resolution. A Flame Ionization Detector (FID) would provide high sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) would allow for the identification of any separated impurities. A typical method would involve dissolving the sample in a suitable solvent like isopropanol (B130326) or acetonitrile (B52724) and injecting it into the GC system. The purity would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a versatile alternative for purity assessment, particularly for compounds that may have lower volatility or thermal stability. A reversed-phase HPLC method would likely be developed. Due to the lack of a strong UV chromophore in the molecule, detection could be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by derivatization with a UV-active agent. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides a powerful tool for both quantification and impurity identification.

A typical mobile phase might consist of a gradient of water and acetonitrile with an amine modifier, such as triethylamine, to ensure good peak shape on a C18 column. Purity would be assessed by the relative peak area at a specific wavelength or from the total ion chromatogram.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data on the solid-state structure of (2,2-Difluoroethyl)(2-methoxyethyl)amine as determined by X-ray crystallography. This investigation sought to identify key crystallographic parameters, including unit cell dimensions, space group, and detailed atomic coordinates, which are fundamental for a definitive understanding of the molecule's three-dimensional arrangement in the solid state.

Despite a thorough search, no published studies or database entries containing the single-crystal X-ray diffraction data for (2,2-Difluoroethyl)(2-methoxyethyl)amine were found. The search included major chemical and crystallographic repositories. While information regarding the hydrochloride salt of the compound and other related molecules is available, the specific crystallographic data for the free amine form of (2,2-Difluoroethyl)(2-methoxyethyl)amine does not appear to be publicly accessible at this time.

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution within the crystal, allowing for the calculation of atomic positions, bond lengths, bond angles, and torsional angles with high precision. wikipedia.org Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.

Although experimental data for (2,2-Difluoroethyl)(2-methoxyethyl)amine is not available, the general principles of X-ray crystallography would be applicable to its structural analysis, should a suitable single crystal be grown. The anticipated structural features would include the conformation of the ethyl and methoxyethyl chains and the geometry around the nitrogen atom. The presence of the electronegative fluorine atoms would likely influence the local electronic structure and potential intermolecular interactions.

Further research, involving the synthesis of a high-purity crystalline sample of (2,2-Difluoroethyl)(2-methoxyethyl)amine and subsequent single-crystal X-ray diffraction analysis, would be required to determine its definitive solid-state structure.

Theoretical and Computational Studies on 2,2 Difluoroethyl 2 Methoxyethyl Amine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. researchgate.net These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

For (2,2-Difluoroethyl)(2-methoxyethyl)amine, DFT calculations would likely reveal a significant polarization due to the electronegative fluorine and oxygen atoms. The fluorine atoms on the ethyl group would withdraw electron density, creating a localized electrophilic region, while the oxygen and nitrogen atoms would be electron-rich, nucleophilic centers. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com

Table 1: Predicted Electronic Properties of (2,2-Difluoroethyl)(2-methoxyethyl)amine (Hypothetical Data) This table is based on general principles of quantum chemistry as applied to the structure and is for illustrative purposes, as specific literature is unavailable.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to Low | Localized primarily on the nitrogen and oxygen atoms, indicating sites for electrophilic attack. |

| LUMO Energy | Low | Localized around the C-F bonds, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability but potential for reactivity under specific conditions. mdpi.com |

| Dipole Moment | High | Expected due to the presence of multiple electronegative atoms (F, O, N), influencing solubility and intermolecular interactions. |

Conformation Analysis and Energy Landscape Exploration

The flexibility of the ethyl and methoxyethyl chains in (2,2-Difluoroethyl)(2-methoxyethyl)amine allows it to adopt multiple conformations. The relative stability of these conformers is governed by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation.

A study on the related compound, 2,2-difluoroethylamine (B1345623) hydrochloride, revealed the importance of the "gauche effect." nih.govnih.gov This effect describes the tendency of adjacent electronegative substituents to prefer a gauche (60°) dihedral angle over an anti (180°) orientation. In the case of the protonated 2,2-difluoroethylammonium cation, the conformer where the ammonium (B1175870) group is gauche to both fluorine atoms was found to be overwhelmingly dominant, a phenomenon attributed mainly to electrostatic attractions. nih.govnih.gov It is highly probable that similar gauche interactions between the nitrogen lone pair and the C-F bonds, as well as between the nitrogen and the methoxy (B1213986) group's oxygen, play a crucial role in determining the preferred conformations of (2,2-Difluoroethyl)(2-methoxyethyl)amine.

Exploring the potential energy surface through computational scans of dihedral angles would identify the most stable low-energy conformers and the energy barriers for interconversion between them.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods are invaluable for mapping out reaction pathways, identifying intermediates, and calculating the activation energies of transition states. researchgate.net For (2,2-Difluoroethyl)(2-methoxyethyl)amine, potential reactions could include N-alkylation, acylation, or its use as a ligand in catalysis.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of behavior in a condensed phase, such as in a solvent. ceitec.cz For (2,2-Difluoroethyl)(2-methoxyethyl)amine, MD simulations in an aqueous solution would be particularly insightful.

These simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the solute, particularly the formation of hydrogen bonds with the nitrogen and oxygen atoms.

Hydrophobic/Hydrophilic Interactions: The behavior of the difluoroethyl group (which has hydrophobic character despite the polar C-F bonds) versus the more hydrophilic methoxyethyl group.

Transport Properties: Calculation of properties like the diffusion coefficient.

Studies on other amine systems in water have shown how MD simulations can elucidate complex phenomena like proton transfer via Grotthuss-style mechanisms and the stabilization of reactive intermediates by the solvent network. researchgate.neturegina.ca Such simulations would be critical for understanding how water or other solvents mediate the reactivity of (2,2-Difluoroethyl)(2-methoxyethyl)amine.

Prediction of Spectroscopic Properties through Computational Methods

QM calculations can predict various spectroscopic properties, which is a powerful tool for confirming experimental results and assigning spectral features.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. For (2,2-Difluoroethyl)(2-methoxyethyl)amine, this would be crucial for distinguishing between different conformers, as coupling constants are highly sensitive to dihedral angles. mdpi.comnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of molecular bonds can be computed. This would help identify characteristic peaks, such as the C-F, C-O, C-N, and N-H stretching and bending modes.

Mass Spectrometry: While not a direct prediction of a spectrum, computational chemistry can predict collision cross-section (CCS) values for different ions of the molecule, which aids in structural identification in ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Spectroscopic Data for (2,2-Difluoroethyl)(2-methoxyethyl)amine (Hypothetical) This table illustrates the type of data that would be generated from computational spectroscopy. Specific values require dedicated calculations.

| Spectroscopy Type | Predicted Feature | Structural Correlation |

| ¹H NMR | Complex multiplets for -CH₂- groups | Coupling between adjacent protons (H-H) and through space with fluorine (H-F). |

| ¹³C NMR | Signal for CF₂ carbon split into a triplet | Due to coupling with two fluorine atoms (JCF). |

| ¹⁹F NMR | A triplet of triplets | Due to coupling with the adjacent -CH₂- protons and the geminal proton. |

| IR Spectrum | Strong absorption bands in the 1000-1150 cm⁻¹ region | Characteristic of C-F stretching vibrations. |

| IR Spectrum | Strong absorption around 1100 cm⁻¹ | Characteristic of C-O-C ether stretching. |

Derivatives and Analogs of 2,2 Difluoroethyl 2 Methoxyethyl Amine: Synthetic Research

Systematic Modification of the Difluoroethyl Moiety

The difluoroethyl group is a key pharmacophore, and its modification is a primary strategy for analog development. Research in this area focuses on altering the fluorine substitution pattern and introducing other functionalities to the ethyl backbone. The synthesis of compounds bearing a β-difluoroethyl group can be achieved through various methods, including modular three-component coupling reactions. nottingham.ac.uk

One common approach involves the use of fluorinated building blocks. For instance, the reaction of 2,2-difluoro-1-haloethanes with appropriate amines serves as a direct route to introduce the 2,2-difluoroethyl group. google.com Variations on this theme could involve starting materials with different halogen leaving groups (e.g., bromo or iodo) to fine-tune reactivity.

Recent advancements have also highlighted the use of hypervalent iodine reagents for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles, including amines. chemrxiv.orgresearchgate.net This strategy offers a complementary approach to traditional nucleophilic substitution methods and allows for the incorporation of the difluoroethyl group under different reaction conditions. chemrxiv.org

Systematic modifications could include the synthesis of analogs with a single fluorine atom (monofluoroethyl) or three fluorine atoms (trifluoroethyl) to study the impact of the degree of fluorination on the compound's properties. Additionally, the introduction of small alkyl groups, such as methyl or ethyl, on the carbon backbone of the difluoroethyl moiety could be explored to introduce steric bulk and investigate its effect on biological activity.

Table 1: Proposed Modifications of the Difluoroethyl Moiety and Potential Synthetic Strategies

| Modification | Potential Synthetic Strategy | Key Precursors |

|---|---|---|

| Monofluoroethyl | Nucleophilic substitution | 2-Fluoroethyl tosylate, 2-methoxyethylamine (B85606) |

| Trifluoroethyl | Reductive amination | Trifluoroacetaldehyde, (2-methoxyethyl)amine |

| 1,2-Difluoroethyl | Ring-opening of aziridines | N-(2-methoxyethyl)aziridine, Fluorinating agent |

Exploration of Variations in the Methoxyethyl Chain

The methoxyethyl chain provides a degree of conformational flexibility and influences the polarity and solubility of the parent molecule. Variations in this part of the structure can significantly impact its pharmacokinetic profile. Synthetic exploration in this area involves altering the length of the alkyl chain, modifying the terminal ether group, and introducing other functionalities.

The synthesis of the parent 2-methoxyethylamine can be achieved from methanol and ethylene (B1197577) oxide, providing a straightforward entry point for creating analogs. smolecule.com By substituting methanol with other alcohols (e.g., ethanol (B145695), propanol), a series of alkoxyethylamines can be generated.

Further modifications could involve the replacement of the ether oxygen with other heteroatoms, such as sulfur to create a thioether analog, or a tertiary amine to introduce an additional basic center. The alkyl chain itself can be extended or branched to probe the spatial requirements of potential binding sites.

Table 2: Synthetic Variations of the Methoxyethyl Chain

| Chain Variation | Synthetic Approach | Starting Materials |

|---|---|---|

| Ethoxyethyl | Williamson ether synthesis | 2-Chloroethanol, Sodium ethoxide, followed by amination |

| Propoxyethyl | Nucleophilic substitution | 2-(Propoxy)ethyl bromide, (2,2-Difluoroethyl)amine |

| (Methylthio)ethyl | Thiol-ene reaction | 2-Methoxyethanethiol, (2,2-Difluoroethyl)vinylamine |

Introduction of Additional Functional Groups to the Amine Nitrogen

The secondary amine nitrogen in (2,2-Difluoroethyl)(2-methoxyethyl)amine is a key site for derivatization, allowing for the introduction of a wide array of functional groups to modulate basicity, lipophilicity, and hydrogen bonding capacity. libretexts.org The nitrogen atom can act as a nucleophile, participating in reactions with various electrophiles. smolecule.com

Common derivatizations include acylation to form amides, sulfonamides, and ureas. For example, reaction with an acyl chloride or anhydride in the presence of a base would yield the corresponding amide. The synthesis of carbamoyl fluorides from secondary amines using CO2 as a C1 source has also been reported as a viable strategy. nih.govacs.org

The introduction of protecting groups, which can later be removed, is also a common tactic in multi-step syntheses. wikipedia.org Carbamate protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be introduced to temporarily mask the reactivity of the amine. wikipedia.org

Table 3: Functional Group Introduction at the Amine Nitrogen

| Functional Group | Reagent | Reaction Type |

|---|---|---|

| Acetyl | Acetyl chloride | Acylation |

| Benzoyl | Benzoyl anhydride | Acylation |

| Methanesulfonyl | Methanesulfonyl chloride | Sulfonylation |

| Carbamoyl | Isocyanate | Addition |

Synthesis of Chiral Analogs for Enantioselective Applications

The introduction of chirality into drug candidates is crucial for achieving specificity and reducing off-target effects. The synthesis of chiral analogs of (2,2-Difluoroethyl)(2-methoxyethyl)amine can be approached by introducing stereocenters in either the difluoroethyl or the methoxyethyl moiety.

One strategy involves the use of chiral building blocks. For instance, starting with a chiral amino alcohol, the desired side chains can be introduced sequentially. Asymmetric hydrogenation of prochiral imines or enamines is another powerful method for creating chiral amines. nih.gov

The use of chiral aziridines as synthetic intermediates offers a versatile route to enantiomerically enriched amines. scispace.com Regio- and stereoselective ring-opening of a chiral N-(2-methoxyethyl)aziridine with a fluoride source could potentially yield a chiral fluoroamine. scispace.com Similarly, chiral epoxides can be opened with (2,2-difluoroethyl)amine to generate chiral amino alcohols.

Table 4: Strategies for the Synthesis of Chiral Analogs

| Chiral Moiety | Synthetic Strategy | Key Chiral Precursor |

|---|---|---|

| Chiral Methoxyethyl | Reductive amination of a chiral ketone | (R)- or (S)-1-methoxy-2-propanone |

| Chiral Difluoroethyl | Asymmetric reduction of a difluoro ketone | 1,1-Difluoro-3-butanone with a chiral reducing agent |

Structure-Reactivity Relationship Studies in Related Amine Scaffolds

Understanding the relationship between the structure of fluorinated amines and their chemical reactivity is fundamental for designing new molecules with desired properties. The strong electron-withdrawing nature of fluorine atoms significantly impacts the physicochemical properties of neighboring functional groups. nottingham.ac.uk

For instance, the presence of the β,β-difluoroethyl group is known to lower the basicity (pKa) of the amine nitrogen. nih.gov This modulation of basicity can have profound effects on a molecule's biological activity, as it influences its ionization state at physiological pH, its ability to participate in hydrogen bonding, and its binding affinity to target proteins. nih.gov

Studies on related fluorinated amines have explored how the position and number of fluorine atoms affect reactivity in various chemical transformations. For example, the electron-withdrawing effect of fluorine can prevent the oxidation of the amine under certain reaction conditions, which can be exploited in synthetic design. nottingham.ac.uk Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental observations by providing insights into the electronic structure and reactivity of these molecules. rsc.org

Future Directions and Emerging Research Avenues

Development of Greener Synthesis Routes

Traditional methods for the synthesis of fluorinated amines often rely on harsh reagents and generate significant waste. The future of synthesizing (2,2-Difluoroethyl)(2-methoxyethyl)amine is geared towards the adoption of more environmentally benign methodologies.

One promising approach involves the utilization of abundant and non-toxic C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂). nih.govacs.org These methods aim to replace hazardous phosgene (B1210022) derivatives historically used in the formation of key intermediates. nih.gov For instance, a hypothetical greener synthesis of a precursor to (2,2-Difluoroethyl)(2-methoxyethyl)amine could involve the reaction of 2-methoxyethylamine (B85606) with CO₂ followed by a deoxyfluorination step.

Another significant trend is the move towards metal-free fluorination processes. rsc.org Recent studies have demonstrated the use of reagents like Selectfluor in a one-pot synthesis to selectively introduce fluorine atoms under mild conditions, often using water as a green co-solvent. rsc.org Applying this strategy to the synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine could involve the reaction of a suitable precursor amine with Selectfluor, thereby avoiding heavy metal contaminants and simplifying purification.

The principles of green chemistry also emphasize the use of sustainable solvents. Research into deep eutectic solvents (DESs) and other bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) is expanding. nih.govmdpi.com These solvents offer lower toxicity, biodegradability, and potential for recycling, making them attractive alternatives to traditional volatile organic compounds for the synthesis of fluorinated amines.

Table 1: Comparison of Traditional vs. Potential Greener Synthesis Strategies

| Feature | Traditional Synthesis | Potential Greener Route |

| Fluorine Source | Gaseous F₂, SF₄ | Selectfluor, TDAE-SF₅–F acs.org |

| C1 Precursor | Phosgene Derivatives | CO₂, CS₂ nih.gov |

| Catalysis | Heavy Metal Catalysts | Metal-Free, Organocatalysis rsc.org |

| Solvent | Chlorinated Solvents | Deep Eutectic Solvents, Water rsc.orgmdpi.com |

| Waste Profile | High E-Factor | Lower E-Factor, Recyclable components |

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the future development of catalysts for preparing (2,2-Difluoroethyl)(2-methoxyethyl)amine will focus on enhancing reaction efficiency and controlling stereochemistry.

Photoredox catalysis has emerged as a powerful tool, utilizing visible light to drive chemical transformations under mild conditions. nottingham.ac.uk For the synthesis of related fluorinated amines, iridium and ruthenium-based photocatalysts have been employed to facilitate cyclization and fluorination reactions. nottingham.ac.ukmdpi.com The development of bespoke photocatalysts could enable novel pathways to (2,2-Difluoroethyl)(2-methoxyethyl)amine with high selectivity, potentially from readily available alkene precursors.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. mdpi.com For fluorination reactions, catalysts derived from proline or β,β-diaryl serines have shown high enantioselectivity. mdpi.comnih.gov Future research could focus on designing an organocatalyst that directs the asymmetric synthesis of a chiral analogue of (2,2-Difluoroethyl)(2-methoxyethyl)amine.

Furthermore, advancements in transition metal catalysis continue to provide more efficient and selective methods. nih.gov Catalysts based on palladium, copper, and rhodium are instrumental in C-N bond formation and C-H functionalization reactions. numberanalytics.comresearchgate.net The development of next-generation catalysts with tailored ligand spheres will be crucial for achieving site-selective fluorination and amination on more complex substrates, thereby streamlining the synthesis of derivatives of (2,2-Difluoroethyl)(2-methoxyethyl)amine.

Expansion of Applications in Sustainable Chemistry

The unique properties of fluorinated amines suggest potential applications beyond pharmaceuticals, particularly in the realm of sustainable chemistry.

One emerging area is the use of amine-containing compounds as "switchable-hydrophilicity solvents" (SHS). rsc.org These solvents can alternate between being water-miscible and immiscible, triggered by the addition or removal of CO₂. While this has been explored with other amines, designing a system around (2,2-Difluoroethyl)(2-methoxyethyl)amine could lead to novel, easily recyclable solvent systems for extractions and polymer recycling, offering a greener alternative to volatile organic solvents. rsc.org The presence of the ether and difluoroethyl groups could fine-tune the switching behavior and solvent properties.

Additionally, fluorinated compounds are known for their high stability. nih.gov This property could be harnessed in the development of more robust and long-lasting materials, such as electrolytes for batteries or specialized polymers. The synthesis and polymerization of monomers derived from (2,2-Difluoroethyl)(2-methoxyethyl)amine could lead to materials with enhanced thermal and oxidative stability.

Advanced Mechanistic Insights via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is critical for optimizing synthetic routes and developing more efficient catalysts. The application of in situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, is a key emerging research avenue. youtube.commdpi.com

Techniques like in situ Raman and infrared (IR) spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products as the reaction progresses. mdpi.comrsc.org For the synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine, these methods could be used to study the kinetics of the fluorination or amination steps, identify transient catalytic species, and elucidate the role of additives and solvents. rsc.org This detailed mechanistic information allows for the rational design of improved reaction conditions.

For example, studying a key C-N bond-forming step using in situ spectroscopy could reveal the true nature of the active catalyst and whether the reaction proceeds through a desired concerted pathway or an undesired side-reaction. researchgate.net This level of insight is often impossible to achieve through traditional end-point analysis alone.

Table 2: Potential In Situ Spectroscopic Methods for Mechanistic Studies

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine |

| Raman Spectroscopy | Vibrational modes, bond formation/breaking, catalyst state | Monitoring the conversion of a carbonyl to a gem-difluoro group. rsc.org |

| Infrared (IR) Spectroscopy | Functional group analysis, intermediate identification | Tracking the consumption of a precursor amine and formation of the C-N bond. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of species in solution | Identifying key intermediates and determining reaction kinetics. |

| Mass Spectrometry (MS) | Detection of transient species, reaction progress | Real-time analysis of reaction mixtures in flow chemistry setups. researchgate.net |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The future of chemical discovery and process optimization is increasingly reliant on automation and high-throughput methodologies. acs.orgnih.gov Integrating the synthesis of (2,2-Difluoroethyl)(2-methoxyethyl)amine and its derivatives into these platforms can dramatically accelerate research.

Automated synthesis platforms, which can perform multiple reactions in parallel with precise control over conditions, are ideal for rapidly exploring a wide range of synthetic routes. sigmaaldrich.comnih.gov Using robotic systems and pre-filled reagent cartridges, a large library of analogues of (2,2-Difluoroethyl)(2-methoxyethyl)amine could be generated by varying reaction partners or catalysts. sigmaaldrich.comyoutube.com This approach is highly efficient for optimizing reaction conditions (e.g., catalyst, solvent, temperature) and for creating compound libraries for biological or materials screening. nih.gov

Combining automated synthesis with high-throughput screening (HTS) creates a powerful closed-loop system for discovery. researchgate.netnih.gov For example, a library of derivatives based on the (2,2-Difluoroethyl)(2-methoxyethyl)amine scaffold could be synthesized on a nanomole scale and then directly screened for a specific biological activity or material property using techniques like high-throughput mass spectrometry or fluorescence-based assays. nih.govcuanschutz.edu This "on-the-fly" synthesis and screening approach minimizes waste and accelerates the identification of lead compounds for further development. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-difluoroethyl)(2-methoxyethyl)amine, and how can purity be maximized?

- Methodology :

- Step 1 : Start with 2-methoxyethylamine and 2,2-difluoroethyl halide (e.g., bromide or chloride).

- Step 2 : Perform nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation.

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Optimize solvent polarity and temperature to minimize byproducts like dialkylated amines .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of (2,2-difluoroethyl)(2-methoxyethyl)amine?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.